molecular formula C6H13ClN4S B1524526 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1354953-12-0

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1524526
CAS No.: 1354953-12-0
M. Wt: 208.71 g/mol
InChI Key: ASEKWGLAAXTHNR-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate 5-ethyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-bromoethylamine hydrobromide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modifications in their function. The aminoethyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
  • 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol sulfate

Uniqueness

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to its specific substitution pattern on the triazole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethyl group at the 5-position of the triazole ring can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

4-(2-aminoethyl)-3-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.ClH/c1-2-5-8-9-6(11)10(5)4-3-7;/h2-4,7H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEKWGLAAXTHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

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